
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted alkyl group and a methyl group attached to the thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene typically involves the following steps:
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for about 6 hours.
Formation of this compound: The intermediate 3-Bromo-2,2-dimethyl-1-propanol is then reacted with 2-methylthiophene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-2-methylthiophene.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 4-(2,2-Dimethylpropyl)-2-methylthiophene.
科学的研究の応用
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Comparison
Compared to similar compounds, 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene is unique due to its thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where the specific characteristics of the thiophene ring are desired, such as in the development of electronic materials and pharmaceuticals.
特性
分子式 |
C10H15BrS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
4-(3-bromo-2,2-dimethylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C10H15BrS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3 |
InChIキー |
YOUCJVBWNAIECE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


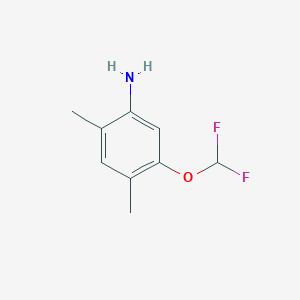
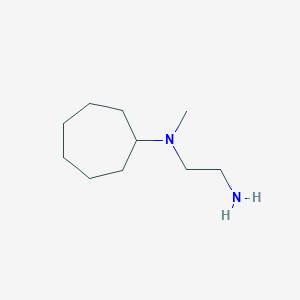
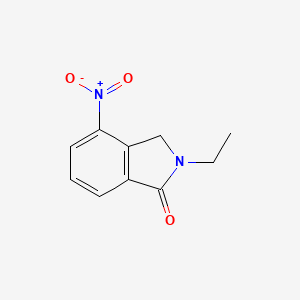
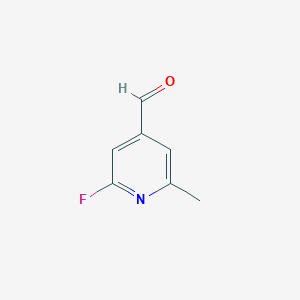
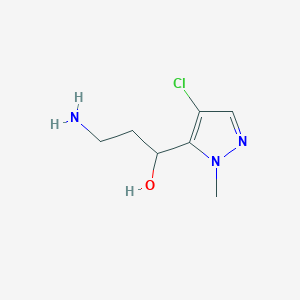
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
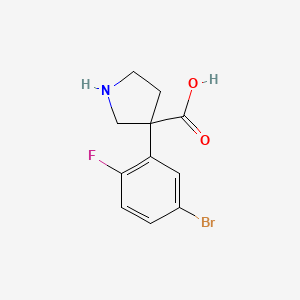
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
![Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13197308.png)
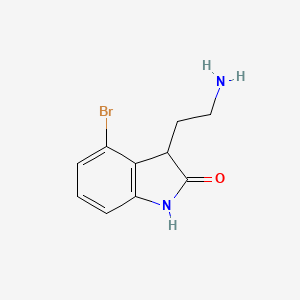
![2-[(2-Iodophenyl)methoxy]acetic acid](/img/structure/B13197325.png)
